4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15720372
InChI: InChI=1S/C15H8N4O3/c16-8-9-1-3-10(4-2-9)17-14-12-7-11(19(21)22)5-6-13(12)18-15(14)20/h1-7H,(H,17,18,20)
SMILES:
Molecular Formula: C15H8N4O3
Molecular Weight: 292.25 g/mol

4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile

CAS No.:

Cat. No.: VC15720372

Molecular Formula: C15H8N4O3

Molecular Weight: 292.25 g/mol

* For research use only. Not for human or veterinary use.

4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile -

Specification

Molecular Formula C15H8N4O3
Molecular Weight 292.25 g/mol
IUPAC Name 4-[(5-nitro-2-oxo-1H-indol-3-ylidene)amino]benzonitrile
Standard InChI InChI=1S/C15H8N4O3/c16-8-9-1-3-10(4-2-9)17-14-12-7-11(19(21)22)5-6-13(12)18-15(14)20/h1-7H,(H,17,18,20)
Standard InChI Key XWHXIRZXYMOYPJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C#N)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O

Introduction

4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of heterocyclic compounds, specifically those containing nitrogen and oxygen in their rings, and is classified as a benzonitrile derivative. The presence of both nitro and amino functional groups, along with a nitro-substituted indole moiety, contributes to its reactivity and potential therapeutic applications.

Structural Overview

The molecular structure of 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile includes a benzonitrile backbone with a nitroindole substituent at the para position of the amino group. This arrangement of functional groups enhances its potential reactivity and biological activity compared to simpler compounds.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. A common approach is the condensation of 4-amino-benzonitrile with 5-nitroindole derivatives under acidic or basic conditions. These methods highlight the complexity involved in synthesizing this compound and underscore its importance in chemical research.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
3-Amino-4-nitrobenzonitrileContains amino and nitro groups on a benzene ringLess complex, lacks indole moiety
5-NitroindoleNitro-substituted indoleLacks benzonitrile structure
2-OxoindoleContains an oxo group at position 2Does not contain amino or nitrile functionalities
4-AminobenzonitrileSimilar benzonitrile backboneLacks nitro and oxo groups

The unique combination of functional groups in 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile enhances its reactivity and biological activity compared to these similar compounds.

Research Findings and Future Directions

While specific biological activity data for 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile is limited, its structural complexity and potential therapeutic applications make it a valuable candidate for further research. Studies focusing on its binding affinity and activity against biological targets are crucial for understanding its therapeutic potential and safety profile.

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